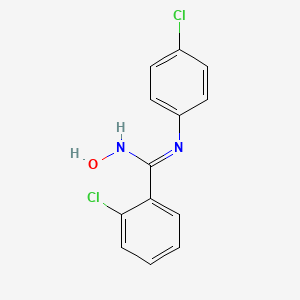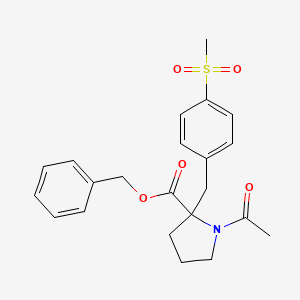
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H23NO4S and its molecular weight is 361.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sigma Receptor Ligands and Antiproliferative Activity
The compound has been explored for its affinity towards sigma receptors, particularly the sigma(1) receptor. Studies have shown that derivatives of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl exhibit potent ligand activity at sigma(1) receptors, displaying significant selectivity and antiproliferative activity in rat C6 glioma cells. This suggests potential therapeutic applications in tumor research and therapy, highlighting its importance in medicinal chemistry and oncology (Berardi et al., 2005).
Photodynamic Therapy for Cancer Treatment
The compound's derivatives have been incorporated into zinc phthalocyanines, showing high singlet oxygen quantum yield. These derivatives are characterized by their spectroscopic, photophysical, and photochemical properties, proving to be useful as photosensitizers in photodynamic therapy (PDT) for cancer treatment. The properties of these phthalocyanines, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, make them promising candidates for Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Organic Synthesis and Catalysis
Research has demonstrated the compound's utility in organic synthesis, particularly in enantioselective double C-H activation of dihydronaphthalenes. This process generates new stereogenic centers with high stereoselectivity, which is crucial in the synthesis of complex organic molecules. Such reactions offer a glimpse into the compound's role in advancing synthetic methodologies, enabling the construction of stereochemically rich compounds with potential pharmaceutical applications (Davies & Jin, 2005).
Antidepressant Agents
A derivative of the compound, A-80426, showcases a new class of structural agents combining potent α-2 antagonist activity with equivalent 5-HT uptake inhibitory activity. This profile suggests its utility in the treatment of depression, representing an innovative approach to designing antidepressant drugs. The combined activities may offer advantages over existing therapies by targeting multiple pathways involved in depression (Meyer et al., 1995).
Antibacterial Agents
Compounds synthesized from naphthalen-1-amine and 4-methylbenzenesulfonyl chloride, further substituted to produce N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides, have shown potent antibacterial activity. This highlights the compound's relevance in developing new antibacterial agents to combat resistant bacterial strains, addressing the urgent need for novel antibiotics in the face of growing antimicrobial resistance (Abbasi et al., 2015).
特性
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-14-11-17(24-2)7-8-18(14)25(22,23)20-13-19(21)10-9-15-5-3-4-6-16(15)12-19/h3-8,11,20-21H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACNPOMHKCPMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484293.png)


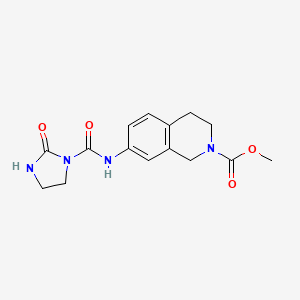

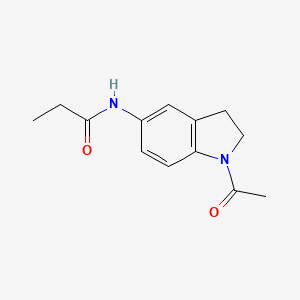
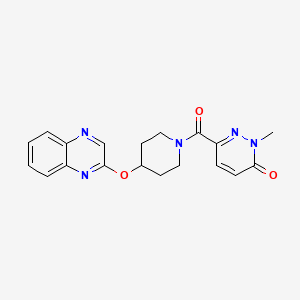
![N-(2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2484303.png)
![2-(4-chlorophenoxy)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-methylpropanamide](/img/structure/B2484305.png)
![N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-methylpropanamide](/img/structure/B2484306.png)
![N-(4-cyanophenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2484308.png)
![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2484311.png)
